For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH)
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid, commonly referred to as Boc-Asp-OH, is a pivotal derivative of the nonessential amino acid L-aspartic acid.[1] It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research. The strategic attachment of a tert-butoxycarbonyl (Boc) protecting group to the alpha-amino terminus enhances the compound's stability and solubility, making it an ideal intermediate for the synthesis of complex peptides and proteins.[2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-Asp-OH.
Chemical and Physical Properties
Boc-Asp-OH is a white to off-white crystalline powder.[1][2] Its key physical and chemical data are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][2][] |
| Melting Point | 111-128 °C | [1][2][4] |
| Solubility | Soluble in water, ethanol, and acetic acid. | [4] |
| Optical Rotation | [α]20/D = -4 to -7.3º (c=1-2 in MeOH or DMF) | [2][5] |
| Density | ~1.33 g/cm³ | [][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13726-67-5 | [4][6][7] |
| Molecular Formula | C₉H₁₅NO₆ | [2][6][7] |
| Molecular Weight | 233.22 g/mol | [6][7][8] |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | [7][8] |
| InChI Key | KAJBMCZQVSQJDE-YFKPBYRVSA-N | [5][7][8] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [5][8] |
Table 3: Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR (600 MHz, DMSO-d6) | δ 1.38 (s, 9H), 2.51-2.55 (m, 1H), 2.65-2.69 (m, 1H), 4.24-4.28 (m, 1H), 7.05-7.07 (d, 1H, J = 12 Hz), 12.5 (s, 2H) | [1] |
| Infrared (IR) | The IR spectrum of a carboxylic acid like Boc-Asp-OH is characterized by a broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, a C=O stretching peak between 1730 and 1700 cm⁻¹, a C-O stretch between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak around 960 to 900 cm⁻¹. | [9] |
Experimental Protocols and Applications
Boc-Asp-OH is a cornerstone in modern peptide synthesis, primarily utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[10] Its structure allows for selective modifications, enabling the creation of tailored compounds with specific biological activities.[2]
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc group serves as a temporary protecting group for the N-terminus of the aspartic acid. This protection is crucial as it prevents the reactive amino group from participating in unwanted side reactions during the peptide coupling step.[10]
Workflow for Boc-SPPS using Boc-Asp-OH:
-
Deprotection: The Boc group is removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine.[10]
-
Coupling: The newly exposed amine is then coupled with the next Nα-protected amino acid in the sequence.[10]
-
Side-Chain Protection: The carboxylic acid group in the side chain of aspartic acid must also be protected (e.g., as a benzyl or cyclohexyl ester) to prevent it from reacting. This side-chain protecting group must be stable during the repeated acidic cleavage of the Nα-Boc group.[10]
-
Final Cleavage: At the end of the synthesis, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, often with a strong acid like hydrogen fluoride (HF).[10]
Boc Group Deprotection
The removal of the Boc protecting group is a critical step in peptide synthesis. It is an acid-labile group, readily cleaved by acids like trifluoroacetic acid (TFA) to yield a free amine, isobutylene, and carbon dioxide.
Synthesis of Boc-Asp-OH
The manufacturing process for Boc-Asp-OH typically involves the reaction of L-aspartic acid with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyl carbamate, in the presence of a suitable catalyst and solvent like dichloromethane.[4]
Quality Control and Characterization
The purity of Boc-Asp-OH is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and titration.[2][11] The identity and structure are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Logical Relationships of Properties
The chemical properties of Boc-Asp-OH are interconnected and dictate its primary applications, especially in peptide synthesis.
Safety and Handling
Boc-Asp-OH is classified as causing serious eye irritation (H319).[12] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles.[12]
-
Handling: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation.[12]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. For skin contact, remove contaminated clothing and wash.[12]
-
Storage: Store in a cool, dry place, typically at 0-8 °C.[2]
Conclusion
N-tert-Butoxycarbonyl-L-aspartic acid (Boc-Asp-OH) is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties, particularly the acid-labile Boc protecting group, allow for the controlled and sequential synthesis of complex peptides. This technical guide provides researchers and drug development professionals with the core data and methodologies required for the effective use of this versatile compound in their synthetic endeavors.
References
- 1. Boc-Asp-OH | 13726-67-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 4. Boc-L-Aspartic Acid, N-(tert-Butoxycarbonyl)-L-aspartic Acid (BOC-Asp-OH) BP EP USP CAS 13726-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Boc-Asp-OH 99 13726-67-5 [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. N-Boc-L-aspartic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. N-(tert-butoxycarbonyl)-L-aspartic acid | C9H15NO6 | CID 99718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Boc-Asp-OH | 13726-67-5 | Benchchem [benchchem.com]
- 11. N-Boc-L-aspartic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. echemi.com [echemi.com]
